Olmesartan Medoxomil-d6

Description

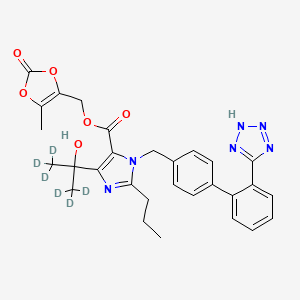

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Olmesartan Medoxomil D6

Strategic Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Olmesartan (B1677269) Medoxomil molecule can be achieved through two primary strategies: direct exchange reactions on the final molecule or its immediate precursors, or by constructing the molecule from smaller, pre-deuterated building blocks.

Direct Hydrogen-Deuterium Exchange Reactions

One prominent method for deuterium labeling involves a direct hydrogen-deuterium exchange reaction. This is particularly effective for introducing deuterium at specific, chemically labile positions. For instance, an acid-catalyzed exchange can be employed to label the 1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl moiety of the olmesartan molecule. This process typically involves treating a protected form of olmesartan with a deuterium source, such as deuterated acid, under controlled conditions to facilitate the exchange of hydrogen atoms for deuterium.

Utilization of Deuterated Building Blocks and Precursors

A more versatile and often more precise method for synthesizing Olmesartan Medoxomil-d6 involves the use of deuterated building blocks. enamine.net This "bottom-up" approach allows for the specific placement of deuterium atoms at various positions within the molecule, which may not be accessible through direct exchange reactions. This strategy offers greater control over the isotopic purity and the exact location of the deuterium labels. A wide array of deuterated building blocks, including aldehydes, amines, and imidazoles, are commercially available or can be synthesized, providing the necessary components for the total synthesis of the deuterated drug. aablocks.com

Advanced Synthetic Pathways for Deuterated Olmesartan Medoxomil

The synthesis of this compound often requires advanced chemical techniques to ensure high purity, yield, and specific labeling. These methods include regioselective deuteration, the use of protecting groups, and innovative approaches like flow chemistry.

Regioselective Deuteration Techniques for Specific Positions

Regioselective deuteration is crucial for placing deuterium atoms at specific sites within the olmesartan molecule. This can be achieved through various synthetic manipulations. For example, to introduce deuterium into the propyl side chain of the imidazole (B134444) ring, a deuterated propyl iodide could be used in the alkylation step of the imidazole nitrogen. Similarly, specific deuterated biphenyl (B1667301) derivatives can be employed to introduce deuterium into the biphenyl portion of the molecule. The choice of deuterated reagent and the reaction conditions are critical for achieving the desired regioselectivity and avoiding unwanted isotopic scrambling.

Application of Protecting Group Strategies in Deuterated Synthesis (e.g., Trityl Protection)

Protecting groups are indispensable in the multi-step synthesis of complex molecules like Olmesartan Medoxomil and its deuterated analogue. mdpi.com The trityl (triphenylmethyl) group is commonly used to protect the tetrazole moiety during the synthesis. mdpi.comnih.gov This prevents unwanted side reactions at the acidic tetrazole proton during various synthetic steps, such as alkylation and esterification. nih.gov

The general synthetic route involves the N-alkylation of an imidazole ethyl ester derivative with a trityl-protected biphenyl bromide. nih.gov Following this, the ethyl ester is hydrolyzed, and the resulting carboxylic acid is esterified to introduce the medoxomil group. mdpi.comnih.gov The final step is the deprotection of the trityl group, typically achieved by treatment with an acid, such as aqueous acetic acid or hydrochloric acid in an organic solvent, to yield the final product. nih.govepo.org Research has shown that the trityl group is attached to the N-2 position of the tetrazole ring in the key intermediates. mdpi.comresearchgate.net

| Step | Description | Key Reagents/Conditions |

| Protection | The tetrazole moiety of the biphenyl component is protected with a trityl group. | Trityl chloride, base |

| Alkylation | The protected biphenyl bromide is coupled with the imidazole ester. nih.gov | Potassium carbonate, N,N-Dimethylacetamide nih.gov |

| Hydrolysis | The ethyl ester of the coupled product is hydrolyzed to a carboxylic acid. nih.gov | Alkali metal hydroxide (B78521) (e.g., NaOH) nih.gov |

| Esterification | The carboxylic acid is esterified to form the medoxomil ester. mdpi.com | Medoxomil chloride mdpi.com |

| Deprotection | The trityl protecting group is removed to yield the final product. nih.gov | Aqueous acetic acid nih.gov |

Flow Chemistry and Continuous Synthesis Approaches for Deuterated Compounds

Flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, including deuterated compounds. researchgate.netnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ijsdr.org Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. ijsdr.org

A continuous-flow synthesis of Olmesartan Medoxomil has been developed, which can be adapted for the synthesis of its deuterated analogue. ijsdr.org This approach allows for a "telescoping" synthesis where multiple reaction steps are performed in sequence without isolating the intermediates. ijsdr.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system is particularly beneficial for deuteration reactions, where minimizing side reactions and ensuring high isotopic incorporation are critical. researchgate.netijsdr.org

Characterization and Quantification of Isotopic Enrichment and Purity in Synthetic Products

A robust strategy for evaluating deuterated compounds involves using liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy. rsc.orgrsc.org This approach allows for the determination of both isotopic enrichment and the structural integrity of the labeled compound. rsc.orgrsc.org The process includes recording a full scan mass spectrum, extracting and integrating the isotopic ions, and then calculating the isotopic enrichment. rsc.orgrsc.org NMR analysis serves to confirm the positions of the deuterium atoms and provides insight into the relative isotopic purity. rsc.orgrsc.org

This compound is specifically designed for use as an internal standard in the quantification of olmesartan medoxomil by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlabchem.com.my The successful application of a deuterated internal standard in an HPLC-MS method for the determination of olmesartan in human plasma has been demonstrated to yield accurate and precise results. nih.gov This underscores the importance of thorough characterization to ensure the reliability of bioanalytical data. nih.gov

Isotopic Enrichment Analysis:

The primary goal of this analysis is to determine the percentage of deuterium atoms successfully incorporated into the target molecule and to identify the distribution of different isotopologues (e.g., d1 to d6). caymanchem.comcaymanchem.com High-resolution mass spectrometry is a powerful tool for this assessment. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the desired deuterated species (d6) compared to partially deuterated (d1-d5) and non-deuterated (d0) species can be accurately quantified. rsc.org The isotopic enrichment is often reported as the atom percent of deuterium, which should be high to ensure the standard is effective and to minimize interference from the unlabeled analyte. For instance, some commercial sources specify a purity of ≥99% for deuterated forms (d1-d6). caymanchem.comcaymanchem.com

Chemical Purity Assessment:

In addition to isotopic enrichment, the chemical purity of this compound must be rigorously evaluated to identify and quantify any non-isotopic impurities, such as starting materials, by-products, or degradation products. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard method for this purpose. lgcstandards.com The purity is typically expressed as a percentage of the main peak area relative to the total peak area in the chromatogram. Commercially available this compound often specifies a chemical purity of greater than 95% as determined by HPLC. lgcstandards.com

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the structural integrity of the synthesized this compound. rsc.org In ¹H NMR, the absence or significant reduction of signals at the specific positions where deuterium has been incorporated provides direct evidence of successful deuteration. The remaining signals in the spectrum should correspond to the non-deuterated protons in the molecule, and their chemical shifts and coupling patterns must be consistent with the expected structure of olmesartan medoxomil. wisdomlib.org Deuterated solvents, such as deuterated dimethylsulfoxide (DMSO-d6), are commonly used for NMR analysis to avoid interference from solvent protons. wisdomlib.orgwisdomlib.org

The combination of these analytical techniques provides a comprehensive profile of the synthesized this compound, ensuring its identity, purity, and isotopic integrity for its intended use as a reliable internal standard.

Research Findings on Characterization and Quantification

Below are tables summarizing typical specifications and analytical findings for this compound.

Table 1: Typical Purity and Isotopic Enrichment Specifications for this compound

This table outlines the common purity and isotopic enrichment specifications for commercially available this compound, which is used as an internal standard.

| Parameter | Specification | Source |

|---|---|---|

| Chemical Purity (by HPLC) | >95% | lgcstandards.com |

| Isotopic Enrichment (Atom % D) | ≥99% | |

| Deuterated Forms (d1-d6) | ≥99% | caymanchem.comcaymanchem.com |

Table 2: Analytical Techniques for Characterization

This table details the primary analytical methods used to characterize this compound, along with the specific information each technique provides.

| Analytical Technique | Purpose | Key Information Obtained | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Quantification of non-isotopic impurities | lgcstandards.com |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Determination of isotopic distribution (d0-d6) and confirmation of molecular weight | rsc.orgrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Verification of deuterium incorporation sites and overall molecular structure | rsc.orgwisdomlib.org |

Advanced Analytical Applications of Olmesartan Medoxomil D6 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Chemical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the quantity of a substance. youtube.com The core principle involves adding a known amount of an isotopically enriched standard, such as Olmesartan (B1677269) Medoxomil-d6, to a sample containing the analyte of interest (Olmesartan Medoxomil). wikipedia.orgbritannica.com This "spike" is chemically identical to the analyte but has a different mass due to the isotopic substitution (deuterium for hydrogen). youtube.com After allowing the standard to equilibrate with the sample, the mixture is analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte, its original concentration can be calculated with high precision. wikipedia.orgosti.gov IDMS is considered a definitive method in analytical chemistry due to its high accuracy and reliability. youtube.com

Mitigation of Matrix Effects and Ionization Variability through Deuterated Standards

In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), "matrix effects" can pose a significant challenge. These effects arise from other components in a complex sample (the matrix) that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. myadlm.orgchromatographyonline.com This variability can compromise the accuracy of quantification. lcms.cz

Deuterated internal standards like Olmesartan Medoxomil-d6 are exceptionally effective at mitigating these issues. clearsynth.com Because the deuterated standard is structurally and chemically almost identical to the analyte, it experiences the same matrix effects and ionization variability during the analytical process. scioninstruments.comresearchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively cancelled out, leading to a much more accurate and reliable measurement. lcms.czscioninstruments.com While deuterated standards are highly effective, it's important to note that in some rare cases, slight differences in chromatographic retention times between the analyte and the deuterated standard can lead to differential matrix effects. myadlm.orgwaters.com

Enhancement of Analytical Accuracy and Precision in Complex Matrices

The use of a deuterated internal standard like this compound significantly improves both the accuracy and precision of quantitative analysis, especially in complex matrices such as plasma, urine, or soil. lcms.czclearsynth.comnih.gov Accuracy refers to how close a measured value is to the true value, while precision refers to the reproducibility of the measurement.

By compensating for variations in sample preparation, instrument response, and matrix effects, the internal standard ensures that the final calculated concentration is a true reflection of the amount of analyte in the original sample. clearsynth.commdpi.com This is because any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. youtube.com This approach corrects for procedural errors and instrument drift, leading to highly precise and accurate results, which is crucial for pharmacokinetic studies and regulatory bioanalysis. nih.govscispace.com

Chromatographic-Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the quantitative analysis of compounds like Olmesartan. The use of this compound as an internal standard is integral to the robustness of these methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS and LC-MS/MS are the primary techniques for the quantification of Olmesartan in biological fluids. foundryjournal.netresearchgate.net In these methods, a liquid chromatograph separates the components of a sample, after which the mass spectrometer detects and quantifies the specific analytes. This compound is added to the sample before processing. nih.gov

In a typical LC-MS/MS analysis of Olmesartan, the instrument is set to monitor specific mass transitions for both Olmesartan and its deuterated internal standard (Olmesartan-d6). nih.gov For example, in negative ion mode, the transition for Olmesartan might be m/z 445.20 → 148.90, while for Olmesartan-d6 it would be m/z 451.40 → 154.30. nih.gov The near-identical chromatographic retention times and ionization efficiencies of the analyte and the internal standard ensure reliable quantification. nih.gov

Published research demonstrates the successful application of this methodology. For instance, an HPLC-MS method using a deuterated internal standard for Olmesartan analysis in human plasma showed excellent accuracy and precision over a linearity range of 5-2500 ng/mL. nih.gov This method was successfully applied in a bioequivalence study, highlighting its reliability for regulatory purposes. nih.gov

Table 1: Example LC-MS/MS Parameters for Olmesartan Analysis

| Parameter | Setting |

|---|---|

| Column | UNISOL C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol and 2 mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.gov |

| Olmesartan Transition | m/z 445.20 → 148.90 nih.gov |

| Olmesartan-d6 IS Transition | m/z 451.40 → 154.30 nih.gov |

| Linearity Range | 5.002–2,599.934 ng/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes

While LC-MS is more common for non-volatile drugs like Olmesartan, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. The principles of using a deuterated internal standard are the same. A known amount of the deuterated standard is added to the sample to correct for variations in sample preparation and instrument analysis. scioninstruments.comnih.gov

For GC-MS analysis, analytes often require a derivatization step to increase their volatility and thermal stability. A deuterated internal standard would undergo the same derivatization process, ensuring it accurately reflects the behavior of the analyte. researchgate.net The use of deuterated standards in GC-MS has been shown to reliably correct for variable analyte recovery caused by sample size, matrix effects, and ion source variability. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Quantification and Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the definitive identification and quantification of compounds. nih.gov When used with an internal standard like this compound, HRMS offers an exceptional level of confidence in the analytical results.

A critical application of HRMS in this context is the assessment of the isotopic purity of the deuterated standard itself. nih.govrsc.org It is essential to know the exact isotopic distribution (the percentage of d6, d5, d4, etc.) of the internal standard to ensure the highest accuracy in the isotope dilution calculations. nih.gov HRMS can distinguish between the different isotopologues based on their precise mass, allowing for accurate determination of the isotopic enrichment. nih.govalmacgroup.com This characterization is vital for preparing accurate standard solutions and for validating the quantitative method. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Olmesartan Medoxomil |

| This compound |

| Olmesartan |

| Olmesartan-d6 |

| Hydrochlorothiazide |

| Hydrochlorothiazide 13C D2 |

| Zidovudine |

| Methanol |

| Acetonitrile (B52724) |

| Ammonium acetate |

| Diethyl ether |

| Dichloromethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For deuterated compounds like this compound, which are frequently used as internal standards in quantitative bioanalytical assays, NMR serves as an indispensable tool for confirming structural integrity, verifying the position of isotopic labels, and quantifying isotopic enrichment and purity.

Application in Structural Confirmation and Positional Isotope Characterization

The structural confirmation of a deuterated compound is a critical step to ensure its identity and suitability as an internal standard. NMR spectroscopy provides an unambiguous method for this verification by comparing the spectrum of the deuterated analogue with that of its non-deuterated, or "light," counterpart.

¹H NMR for Structural Confirmation: Proton (¹H) NMR is the most common NMR technique. In the context of this compound, the introduction of six deuterium (B1214612) atoms in place of protons will lead to the disappearance of the corresponding signals in the ¹H NMR spectrum. The chemical structure of Olmesartan Medoxomil has several proton environments that can be observed in its ¹H NMR spectrum. By identifying which proton signals are absent in the spectrum of this compound, one can confirm the exact positions of deuteration. For instance, if the six protons of the two methyl groups on the medoxomil ester moiety were replaced by deuterium, the characteristic signals for these protons would be absent from the ¹H NMR spectrum. This absence serves as direct confirmation of the site of isotopic labeling. rsc.orgrsc.org

²H NMR for Positional Verification: While ¹H NMR confirms the absence of protons, Deuterium (²H) NMR directly observes the deuterium nuclei. A ²H NMR experiment on this compound will show signals corresponding to the chemical shifts of the deuterium atoms. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same atomic position, allowing for straightforward spectral assignment. sigmaaldrich.com The presence of signals in the ²H NMR spectrum at the expected chemical shifts provides definitive proof of the location of the isotopic labels. sigmaaldrich.comnih.gov

¹³C NMR for Isotopic Shift Analysis: Carbon-13 (¹³C) NMR can also be used for structural characterization. The substitution of a proton with a deuterium atom causes a small, predictable upfield shift in the resonance of the attached carbon atom, known as an isotope shift. Observing these specific shifts in the ¹³C NMR spectrum of this compound can further corroborate the positions of deuteration.

The following table illustrates a hypothetical comparison of ¹H NMR data for Olmesartan Medoxomil and a potential this compound variant, confirming the structural and isotopic integrity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in Olmesartan Medoxomil | Expected Observation in this compound (Medoxomil Labeled) | Rationale for Change |

|---|---|---|---|

| Biphenyl (B1667301) Protons | ~7.0-7.5 | Signals Present | This region is not deuterated. |

| Imidazole (B134444) Proton | ~7.0 | Signal Present | This position is not deuterated. |

| Medoxomil Methylene (-O-CH₂-O-) | ~5.7 | Signal Present | This position is not deuterated. |

| Propyl Chain Protons (-CH₂-CH₂-CH₃) | ~0.9, ~1.6, ~2.6 | Signals Present | This region is not deuterated. |

| Medoxomil Methyl (-CH₃) | ~2.1 | Signal Absent or Severely Attenuated | Target site for d6 labeling; protons are replaced by deuterium. |

Quantitative NMR for Determination of Deuterium Content and Isotopic Impurities

The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei contributing to that signal. jeol.com By co-dissolving a precisely weighed amount of the deuterated analyte with a precisely weighed amount of a high-purity, non-deuterated internal standard, the purity and isotopic enrichment can be calculated.

Determining Deuterium Content: To determine the isotopic enrichment, one can compare the integral of a signal from a non-deuterated portion of the this compound molecule to the integral of a signal from the internal standard. This establishes the molar quantity of the analyte. Then, the residual proton signal at the site of deuteration is integrated. The ratio of this integral to the integral of a non-deuterated proton signal within the same molecule reveals the percentage of non-deuterated species at that position. The deuterium content is then calculated by subtraction. For example, if the integral of the residual methyl proton signal is 5% of the integral of a signal representing an equal number of protons in a non-deuterated part of the molecule, the isotopic enrichment is 95%.

Quantifying Isotopic Impurities: Isotopic impurities consist of molecules with fewer than the desired number of deuterium atoms (e.g., Olmesartan Medoxomil-d5, -d4, etc.) or unlabeled Olmesartan Medoxomil (d0). These impurities can be detected in the ¹H NMR spectrum as small signals at the chemical shifts where the protons have been substituted. rsc.orgrsc.org By using qNMR, the area of these residual proton signals can be integrated and compared against the internal standard or a signal from a fully protonated region of the analyte molecule to quantify the percentage of each isotopic impurity. nih.gov This provides a detailed profile of the isotopic distribution in the sample.

The following table provides a hypothetical example of a qNMR analysis to determine the purity and deuterium content of a batch of this compound.

| Parameter | Analyte Signal (this compound) | Internal Standard (IS) Signal (e.g., Maleic Acid) | Calculation Basis | Result |

|---|---|---|---|---|

| Chemical Purity | Integral of non-deuterated proton signal (e.g., imidazole proton) | Integral of IS proton signal | Comparison of analyte and IS integrals, corrected for molecular weight and number of protons. | 99.5% |

| Isotopic Enrichment at Labeled Site | Integral of residual methyl proton signal | Integral of non-deuterated analyte proton signal (internal reference) | (1 - [Integralresidual / Integralreference]) x 100% | 99.2% D |

| Unlabeled Impurity (d0) | Integral of residual methyl proton signal | Integral of IS proton signal | Comparison of residual proton signal to IS, indicating mole % of d0 species. | 0.7% |

| Partially Labeled Impurities (e.g., d1-d5) | Complex residual signal pattern | Integral of IS proton signal | Deconvolution and integration of minor peaks at the labeled site. | <0.1% |

Mechanistic Investigations and Pathway Elucidation Through Deuterium Labeling

Probing Reaction Kinetics and Mechanisms via Kinetic Isotope Effects

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered if the C-H bond is cleaved during the rate-determining step. nih.govlibretexts.org

By comparing the reaction rates of Olmesartan (B1677269) Medoxomil and Olmesartan Medoxomil-d6, researchers can determine if the cleavage of a specific C-H bond is mechanistically important. If a significant KIE is observed (i.e., the deuterated compound reacts slower), it provides strong evidence that this bond-breaking event is part of the reaction's slowest step. princeton.edu This principle is a cornerstone in studying reaction mechanisms, allowing for a deeper understanding of molecular transformations, such as enzymatic metabolism or chemical degradation. nih.gov While specific KIE studies on this compound are not extensively detailed in the available literature, the application of this principle is fundamental to the use of deuterated compounds in mechanistic studies.

Tracing Molecular Transformations in Chemical Systems

Stable isotope labeling is a powerful technique for tracing the fate of a molecule through complex chemical or biological systems. medchemexpress.com this compound serves as a tracer, allowing its path and transformations to be monitored without ambiguity. When used in studies, the deuterium-labeled compound and its subsequent metabolites or degradation products can be clearly distinguished from their naturally occurring, non-labeled counterparts by mass spectrometry. This is because the deuterated molecules will have a higher mass-to-charge ratio (m/z). This method is crucial for accurately mapping metabolic pathways and identifying novel transformation products.

Studies on Degradation Pathways and Impurity Formation

Understanding the stability of a pharmaceutical compound is critical for ensuring its quality and safety. This compound is used in conjunction with forced degradation studies to identify the resulting impurities and elucidate the pathways through which they form.

Forced degradation studies expose a drug substance to harsh conditions to accelerate its decomposition. Olmesartan Medoxomil has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. researchgate.netresearchgate.net

Acid Hydrolysis: In the presence of strong acids (e.g., 0.1 M HCl at 60°C), Olmesartan Medoxomil undergoes significant degradation, with studies showing up to 47.56% decomposition. researchgate.netresearchgate.net The primary degradation pathway is the hydrolysis of the medoxomil ester group, yielding the active metabolite, Olmesartan. nih.govnih.gov

Alkaline Hydrolysis: The compound is highly susceptible to degradation in alkaline conditions (e.g., 0.1 M NaOH at 60°C), with degradation reaching 48.92% within 60 minutes. researchgate.netresearchgate.net This environment rapidly cleaves the ester linkage.

Oxidative Degradation: Exposure to oxidative agents like hydrogen peroxide (e.g., 3% H₂O₂ at 50°C) results in substantial degradation, with decomposition reported at 41.88%. researchgate.netresearchgate.net

Thermal Degradation: When subjected to high temperatures (e.g., 100°C for 24 hours), Olmesartan Medoxomil shows lability, with a degradation of 26.38% observed in solid form. researchgate.netresearchgate.net

By using this compound in these studies, researchers can confirm that the degradation products retain the deuterated medoxomil fragment or lose it, helping to precisely map the fragmentation patterns.

| Stress Condition | Conditions Applied | Extent of Degradation (%) | Key Observations |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C | 47.56% | Significant hydrolysis of the medoxomil ester. researchgate.netresearchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 48.92% | Highly susceptible; rapid cleavage of the ester bond. researchgate.netresearchgate.net |

| Oxidative Degradation | 3% H₂O₂ at 50°C | 41.88% | Substantial decomposition observed. researchgate.netresearchgate.net |

| Thermal Degradation | 100°C for 24 hours | 26.38% | Unstable under thermal stress in solid form. researchgate.netresearchgate.net |

This compound is ideally suited for use as an internal standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Olmesartan Medoxomil and its degradation products. nih.govscirp.org

An internal standard is a compound added in a constant amount to samples, the standard, and the blank. The ratio of the analyte signal to the internal standard signal is then used for quantification. A deuterated standard is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) to the non-labeled analyte. medchemexpress.com However, its increased mass allows it to be distinguished by the mass spectrometer.

This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. For instance, in a stability study, this compound would be added to all samples. The peak area ratio of the degradation products to the deuterated standard would allow for their exact quantification, even at very low levels. scirp.org

| Stress Condition | Degradation Product (Retention Time - Rt) |

|---|---|

| Acid Hydrolysis | Rt 4.56 min, 5.98 min, 6.21 min researchgate.net |

| Alkaline Hydrolysis | Rt 4.89 min, 6.38 min, 9.84 min, 11.87 min, 14.67 min researchgate.net |

| Oxidative Degradation | Rt 3.01 min, 5.09 min, 1.91 min, 14.71 min, 15.89 min researchgate.net |

| Thermal Degradation | Rt 4.85 min, 9.96 min, 11.86 min, 12.33 min researchgate.net |

Methodological Validation and Quality Assurance in Deuterated Compound Analysis

Development of Robust Analytical Methods for Quantitative Determination

The quantitative determination of Olmesartan (B1677269) Medoxomil and its deuterated isotopologue, Olmesartan Medoxomil-d6, necessitates the development of robust and reliable analytical methods. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for this purpose.

A key application for this compound is its use as an internal standard in pharmacokinetic and bioequivalence studies of Olmesartan. The development of such methods involves a systematic optimization of chromatographic conditions to achieve clear separation of the analyte and the internal standard from endogenous plasma components. For instance, a validated bioanalytical method for the simultaneous determination of Olmesartan Medoximil and Metoprolol Succinate in human plasma utilized a Shimpack-C18 GIST AQ column with a gradient elution of 0.1% formic acid and acetonitrile (B52724). This method achieved a short run time of 4 minutes, demonstrating efficiency. rjptonline.org Similarly, another HPLC-MS method for Olmesartan in human plasma, using a deuterated internal standard, was developed and validated for its suitability in pharmacokinetic studies. nih.gov

The choice of mobile phase, column type, and gradient elution is critical. For Olmesartan Medoxomil, a combination of a phosphate (B84403) buffer and acetonitrile has been successfully used with a C18 column. rjptonline.orgderpharmachemica.com The detection wavelength is also optimized, with 250 nm and 257 nm being reported as effective for UV spectrophotometric methods. derpharmachemica.comsaspublishers.comresearchgate.netnih.gov

Extraction of the analytes from the biological matrix, typically human plasma, is another crucial step. Techniques like liquid-liquid extraction and protein precipitation are commonly employed. nih.govresearchgate.net A simple one-step liquid-liquid extraction procedure has been shown to provide good recovery for Olmesartan and its internal standard. nih.govnih.gov The goal is to maximize recovery while minimizing matrix effects that can interfere with ionization in the mass spectrometer. researchgate.net

The development of these methods is guided by the need for a procedure that is not only accurate and precise but also rapid and cost-effective, especially for high-throughput analysis required in clinical studies. nih.gov

Validation Parameters for Bioanalytical and Chemical Assays

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For bioanalytical and chemical assays involving this compound, validation is performed according to guidelines from regulatory bodies like the ICH, EMA, and FDA. rjptonline.org The key validation parameters include linearity, range, sensitivity, specificity, and reproducibility.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Olmesartan Medoxomil, various methods have demonstrated excellent linearity over different concentration ranges. A UV spectrophotometric method showed linearity in the range of 5-15 µg/mL with a correlation coefficient (r²) of 0.9997. saspublishers.com Another study reported a linear range of 2 to 20 μg/ml with a correlation coefficient higher than 0.99. nih.gov In bioanalytical methods using LC-MS/MS, linearity for Olmesartan has been established in ranges such as 5-1500 ng/mL and 5.002-2,599.934 ng/mL. rjptonline.orgnih.govresearchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Olmesartan Medoxomil, reported LOD and LOQ values vary depending on the analytical technique. One UV spectrophotometric method reported an LOD of 0.26 µg/mL and an LOQ of 0.8 µg/mL. saspublishers.com Another found the LOD and LOQ to be 1.012 μg/ml and 3.036 μg/ml, respectively. nih.gov A bioanalytical UPLC-MS/MS method established a lower limit of quantification (LLOQ) of 5 ng/mL for Olmesartan. rjptonline.org

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard. turkjps.org

Reproducibility (Precision and Accuracy): Reproducibility is assessed through precision and accuracy studies. Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of the test results to the true value and is expressed as percent recovery. These are typically evaluated at different concentration levels (e.g., LLOQ, low, medium, and high QC samples) and on different days (inter-day) and within the same day (intra-day). For Olmesartan, intra-day and inter-day precision values are generally required to be below 2.0% for drug substance analysis and within 15% for bioanalysis. saspublishers.comnih.gov Accuracy is often demonstrated by recovery studies, with mean results typically falling between 97% and 106%. mdpi.com

| Parameter | Methodology | Finding | Reference |

|---|---|---|---|

| Linearity Range | UV Spectroscopy | 5-15 µg/mL (r² = 0.9997) | saspublishers.com |

| Linearity Range | HPLC | 50-150 µg/mL (r² = 0.9993) | derpharmachemica.com |

| Linearity Range | UHPLC-MS/MS | 5-1500 ng/mL | rjptonline.org |

| LOD | UV Spectroscopy | 0.26 µg/mL | saspublishers.com |

| LOQ | UV Spectroscopy | 0.8 µg/mL | saspublishers.com |

| LLOQ | UHPLC-MS/MS | 5 ng/mL | rjptonline.org |

| Precision (%RSD) | UV Spectroscopy | Below 2.0% | saspublishers.com |

| Accuracy (% Recovery) | Spectrophotometry | 100.12% to 101.87% | saspublishers.com |

Establishment of Reference Standards and Certified Reference Materials for Deuterated Olmesartan Medoxomil

The accuracy of quantitative analysis is fundamentally dependent on the quality of the reference standards used for calibration and quality control. For the analysis of deuterated compounds like this compound, well-characterized reference standards are indispensable.

This compound is available as a stable isotope-labeled reference standard from various suppliers of chemical standards. lgcstandards.comacanthusresearch.com These standards are used to prepare calibration curves and quality control samples in bioanalytical methods. The use of a deuterated internal standard is highly recommended by regulatory agencies for quantitative bioanalysis. nih.gov

In addition to the deuterated standard, various other reference standards for Olmesartan Medoxomil are available, including those from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.comsigmaaldrich.com Pharmaceutical secondary standards, which are certified reference materials (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025, are also commercially available. sigmaaldrich.com These secondary standards provide a cost-effective alternative to preparing in-house working standards for quality control laboratories. sigmaaldrich.com

The certificate of analysis accompanying these reference standards provides crucial information about their identity, purity, and assigned value, ensuring their suitability for use in assays that require a high degree of accuracy and traceability.

| Standard Name | Type | Supplier/Pharmacopoeia |

|---|---|---|

| This compound | Stable Isotope Labeled Standard | LGC Standards, Acanthus Research |

| Olmesartan medoxomil | Primary Standard | United States Pharmacopeia (USP) |

| Olmesartan medoxomil | Primary Standard | European Pharmacopoeia (EP) |

| Olmesartan medoxomil | Primary Standard | British Pharmacopoeia (BP) |

| Olmesartan Medoxomil | Certified Reference Material | Sigma-Aldrich (Pharmaceutical Secondary Standard) |

| Olmesartan Medoxomil Related Compound A | Impurity Standard | United States Pharmacopeia (USP) |

Strategies for Minimizing Analytical Variability and Ensuring Data Integrity

Minimizing analytical variability is paramount to ensure the reliability and integrity of data from quantitative assays. In the context of deuterated compound analysis, several strategies are employed.

Systematic evaluation and optimization of method conditions are also crucial. This includes assessing the robustness of the method by intentionally making small variations in parameters like mobile phase composition, flow rate, and column temperature to ensure the method remains unaffected. turkjps.org

Ensuring data integrity involves practices that guarantee the completeness, consistency, and accuracy of data throughout its lifecycle. nih.gov In a laboratory setting, this includes proper sample management, maintaining a clear audit trail of all analytical work, and using validated software for data acquisition and processing. Regular system suitability tests are performed to verify that the chromatographic system is performing adequately before running any samples.

Furthermore, the analysis of quality control (QC) samples at multiple concentration levels alongside the unknown samples in each analytical run is a standard practice. The results of these QC samples must fall within predefined acceptance criteria to validate the results of that particular run, ensuring the integrity and reliability of the reported concentrations for the unknown samples.

Future Perspectives and Emerging Research Avenues in Deuterated Compound Science

Innovation in Deuterium (B1214612) Labeling Technologies and Strategies

Recent years have seen significant progress in methodologies for deuterium labeling. acs.orgnih.gov Innovations include the development of more efficient and selective catalytic methods, such as hydrogen isotope exchange (HIE), which allow for the late-stage introduction of deuterium into complex molecules. acs.orgresearchgate.net These advancements facilitate the synthesis of specifically labeled compounds with high isotopic purity, which is crucial for their use in sensitive analytical applications and metabolic studies. nih.govresearchgate.net

Expansion of Deuterated Standards in Pharmaceutical Research and Development

The use of deuterated compounds as internal standards is becoming increasingly widespread in pharmaceutical R&D. pharmaffiliates.comclearsynth.com Beyond standard pharmacokinetic studies, they are essential for metabolite identification, quantitative analysis of impurities, and in vitro drug metabolism assays. clearsynth.compharmaffiliates.com As analytical techniques become more sensitive, the demand for high-purity deuterated standards to ensure data integrity continues to grow. kcasbio.comclearsynth.com The incorporation of deuterium can also be used to investigate drug metabolism pathways and study the kinetic isotope effect. acs.orgsymeres.com

Computational and Chemoinformatic Approaches to Deuterated Molecule Design and Analysis

Computational chemistry and chemoinformatics are emerging as powerful tools in the design and analysis of deuterated molecules. nih.govtaylorandfrancis.com Quantum-classical computational approaches can predict the effects of deuteration on molecular properties. researchgate.net These methods can guide the strategic placement of deuterium atoms to optimize the stability and analytical performance of internal standards. aip.org Furthermore, chemoinformatic tools are being developed to aid in the analysis of data from stable-isotope labeling experiments, helping to characterize metabolomes and elucidate complex biological pathways. illinois.edu

Interdisciplinary Applications of Stable Isotope Labeling in Chemical and Biological Sciences

The application of stable isotope labeling extends far beyond pharmaceutical analysis. silantes.com In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantify protein expression levels. pharmiweb.commetwarebio.com In metabolomics, isotope tracers are used to map metabolic pathways and measure metabolic fluxes. creative-proteomics.comnih.gov These interdisciplinary applications in genomics, environmental science, and structural biology underscore the versatility and fundamental importance of stable isotope-labeled compounds in modern scientific research. silantes.compharmiweb.com

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Olmesartan Medoxomil, and how can deuterated analogs (e.g., Olmesartan Medoxomil-d6) be prepared for pharmacokinetic studies?

- Methodological Answer : The synthesis involves sequential reactions starting with diaminotolunitrile, trimethyl orthobutyrate, and methylmagnesium chloride. Deuterated analogs like this compound are synthesized by isotopic substitution during intermediate steps, such as deuterium incorporation at specific methyl or propyl groups. Key steps include N-triphenylmethyl protection, bromomethylation, and esterification with medoxomil . For deuterated versions, deuterated reagents (e.g., D₂O, CD₃MgBr) are used under controlled conditions to ensure isotopic purity.

Q. How can reverse-phase HPLC be validated for quantifying Olmesartan Medoxomil in tablet formulations?

- Methodological Answer : Use a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.5, 40:60 v/v) at 1.0 mL/min flow rate and UV detection at 243 nm. Validate parameters per ICH guidelines:

- Linearity : Test concentrations spanning 50–150% of the target dose (5–40 mg/tablet) .

- Precision : Intraday/interday RSD ≤2% for retention time and peak area .

- Accuracy : Spike recovery studies (90–110%) using USP reference standards .

- System suitability : Tailing factor ≤2.0, theoretical plates ≥2000 .

Q. What are the key pharmacokinetic parameters of Olmesartan Medoxomil, and how does deuterium labeling (d6) affect bioavailability?

- Methodological Answer : After oral administration, Olmesartan Medoxomil is hydrolyzed to the active metabolite olmesartan. Key parameters include:

- Cₘₐₓ : 0.5–1.0 µg/mL (dose-dependent)

- Tₘₐₓ : 1–3 hours

- Half-life : 10–15 hours .

Deuterated analogs (d6) are used in mass spectrometry to improve detection sensitivity. Isotopic substitution reduces metabolic degradation, prolonging half-life in tracer studies .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize stability-indicating methods for Olmesartan Medoxomil under forced degradation conditions?

- Methodological Answer :

- Risk assessment : Identify critical method parameters (e.g., mobile phase ratio, flow rate) using failure mode effect analysis (FMEA) .

- Design of Experiments (DoE) : Apply face-centered cubic design to optimize resolution of degradation products (e.g., olmesartan acid, medoxomil ester hydrolysis products) .

- Forced degradation : Expose the drug to heat (80°C/72h), acid/alkali (0.1N HCl/NaOH, 24h), and UV light (254 nm, 48h). Monitor degradation using validated HPLC with photodiode array detection .

Q. What experimental design is recommended to assess the anti-inflammatory effects of Olmesartan Medoxomil in valvular interstitial cell (VIC) models?

- Methodological Answer :

- In vitro model : Isolate VICs from New Zealand rabbit aortic valves and induce fibrosis with TGF-β1 (10 ng/mL for 48h) .

- Treatment groups : Include olmesartan (1–10 µM), dexamethasone (positive control), and combinations.

- Endpoints : Quantify collagen deposition (Masson’s trichrome), ROS production (DCFH-DA assay), and Smad2/3 phosphorylation (western blot) .

- Statistical analysis : Use ANOVA with post-hoc Tukey test (n=6 replicates/group) .

Q. How do dissolution test conditions impact bioequivalence assessments of Olmesartan Medoxomil generics?

- Methodological Answer :

- Test 1 (pH 6.8) : 500–1000 mL medium, paddle apparatus (50 rpm), tolerance ≥75% dissolved in 15 min .

- Test 4 (0.1M HCl) : 900 mL medium, 50 rpm, tolerance ≥80% dissolved in 15 min .

- Analytical method : Use UV spectrophotometry at 257 nm or LC-UV with C18 columns to discriminate between olmesartan and its prodrug .

- Bioequivalence criteria : 90% confidence interval for Cₘₐₓ and AUC within 80–125% .

Mechanistic and Clinical Research Questions

Q. What molecular docking strategies are used to study Olmesartan’s binding affinity to AT1 receptors?

- Methodological Answer :

- Software : Autodock Vina (PyRx 0.8) for docking olmesartan to AT1 receptor crystal structures (PDB ID: 4YAY) .

- Parameters : Grid box centered on active site (coordinates x=15, y=20, z=25), exhaustiveness=100.

- Validation : Compare binding energies (ΔG) with known antagonists (e.g., losartan). Olmesartan shows higher affinity (ΔG = −9.2 kcal/mol) due to tetrazole and biphenyl interactions .

Q. How can cohort studies evaluate the association between Olmesartan Medoxomil and enteropathy risk in Asian populations?

- Methodological Answer :

- Study design : Retrospective cohort using national health databases (e.g., Korean NHIS data, n=108,559 patients) .

- Exposure groups : ACE inhibitors, olmesartan, and other ARBs.

- Outcomes : Diagnoses of sprue-like enteropathy (ICD-10 codes) and weight loss ≥10% .

- Statistical adjustment : Propensity score matching for age, comorbidities, and concurrent medications. Adjusted rate ratios (ARR) <1.0 indicate no significant risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.